molecular formula C15H14BrNO B5707766 N-(3-bromophenyl)-3,5-dimethylbenzamide

N-(3-bromophenyl)-3,5-dimethylbenzamide

Cat. No.: B5707766
M. Wt: 304.18 g/mol
InChI Key: FBSIJWYGTMQWQZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and two methyl groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3,5-dimethylbenzamide typically involves the reaction of 3-bromoaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-bromoaniline+3,5-dimethylbenzoyl chlorideThis compound+HCl\text{3-bromoaniline} + \text{3,5-dimethylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-bromoaniline+3,5-dimethylbenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by another aryl group.

Scientific Research Applications

N-(3-bromophenyl)-3,5-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3,5-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-3,5-dimethylbenzamide: can be compared with other benzamide derivatives such as:

Uniqueness

The presence of the bromine atom at the 3-position of the phenyl ring and the two methyl groups on the benzamide structure gives this compound unique chemical properties. These structural features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-bromophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSIJWYGTMQWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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